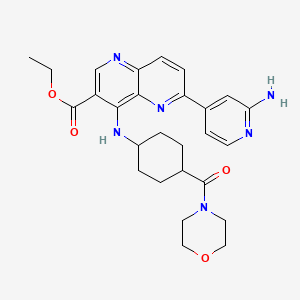
Dyrk1A-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dyrk1A-IN-2 is a selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This kinase is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. DYRK1A is particularly significant due to its association with Down syndrome and its potential role in neurodegenerative diseases and cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dyrk1A-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and purification techniques. The process is scaled up from laboratory conditions to industrial scale, ensuring that the compound meets the required purity and quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Dyrk1A-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert certain functional groups to more reactive forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific functional groups present on this compound and the conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce new alkyl or aryl groups .
Applications De Recherche Scientifique
Dyrk1A-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the function of DYRK1A and its role in various biochemical pathways.
Biology: Helps in understanding the role of DYRK1A in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in conditions like Down syndrome, Alzheimer’s disease, and certain cancers.
Industry: Used in the development of new drugs targeting DYRK1A and related kinases
Mécanisme D'action
Dyrk1A-IN-2 exerts its effects by selectively inhibiting the activity of DYRK1A. This kinase phosphorylates its substrates on tyrosine, threonine, and serine residues, regulating various cellular processes. By inhibiting DYRK1A, this compound can modulate these processes, potentially leading to therapeutic effects in diseases where DYRK1A is dysregulated .
Comparaison Avec Des Composés Similaires
Similar Compounds
Harmine: Another inhibitor of DYRK1A, but with higher potency for monoamine oxidase A.
AnnH75: A β-carboline inhibitor with high selectivity for DYRK1A and DYRK1B over related kinases.
AZD1080: A small molecule inhibitor with potential therapeutic applications.
Uniqueness
Dyrk1A-IN-2 is unique due to its high selectivity for DYRK1A, making it a valuable tool for studying the specific functions of this kinase without off-target effects. This selectivity also makes it a promising candidate for therapeutic development, as it can target DYRK1A-related pathways with minimal side effects .
Propriétés
Formule moléculaire |
C27H32N6O4 |
|---|---|
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
ethyl 6-(2-aminopyridin-4-yl)-4-[[4-(morpholine-4-carbonyl)cyclohexyl]amino]-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C27H32N6O4/c1-2-37-27(35)20-16-30-22-8-7-21(18-9-10-29-23(28)15-18)32-25(22)24(20)31-19-5-3-17(4-6-19)26(34)33-11-13-36-14-12-33/h7-10,15-17,19H,2-6,11-14H2,1H3,(H2,28,29)(H,30,31) |
Clé InChI |
ICDOUZVPXZYHJK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)C(=O)N4CCOCC4)C5=CC(=NC=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


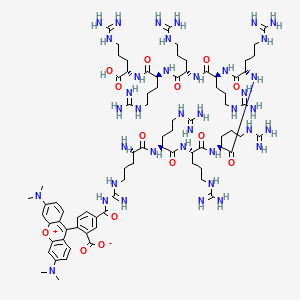
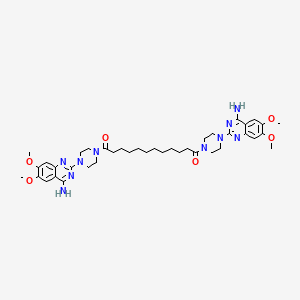
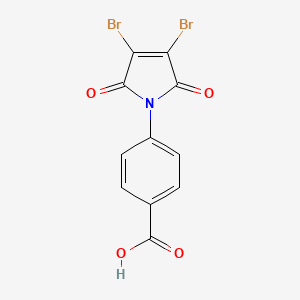
![N,N-diethylethanamine;[(2R,3R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12405319.png)
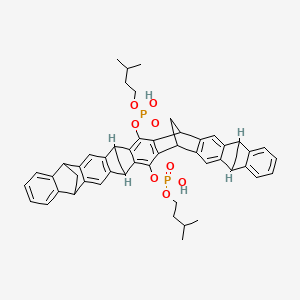
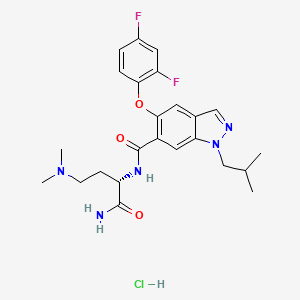
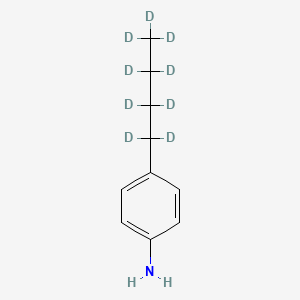
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)
![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
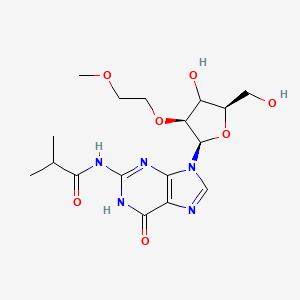
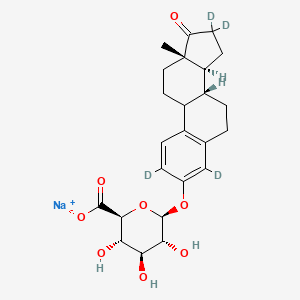
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
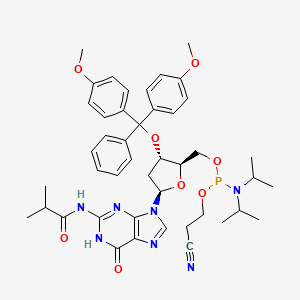
![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
